

## Docirbrutinib Demonstrates Superior Efficacy in Preclinical Models of Ibrutinib Resistance

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Compound of Interest		
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Shanghai, China – December 7, 2025 – New preclinical data reveal that docirbrutinib, a novel non-covalent Bruton's tyrosine kinase (BTK) inhibitor, effectively overcomes resistance mechanisms that limit the efficacy of the first-generation BTK inhibitor, ibrutinib. In a series of in vitro studies, docirbrutinib demonstrated potent and sustained inhibition of both wild-type and mutated BTK, offering a promising therapeutic alternative for patients with B-cell malignancies who have developed resistance to covalent BTK inhibitors.

Ibrutinib, a cornerstone in the treatment of various B-cell cancers, forms a covalent bond with a cysteine residue (C481) in the active site of BTK. However, the emergence of mutations at this site, most commonly the C481S mutation, prevents this binding and leads to drug resistance. Docirbrutinib, with its non-covalent binding mechanism, circumvents this issue, showing strong activity against BTK enzymes harboring this and other resistance-conferring mutations.

## **Quantitative Comparison of Inhibitory Activity**

Biochemical assays highlight docirbrutinib's potent, low-nanomolar inhibitory activity against a panel of BTK mutations known to confer resistance to both covalent (ibrutinib) and some non-covalent (pirtobrutinib) inhibitors. Docirbrutinib consistently demonstrates equipotent activity against wild-type BTK and a range of clinically relevant mutants, a significant advantage over existing therapies.[1][2]



BTK Status	Docirbrutinib IC50 (nM)	Ibrutinib IC50 (nM)	Pirtobrutinib IC50 (nM)
Wild-Type	<10	Comparable to Docirbrutinib	Comparable to Docirbrutinib
C481S	<10	Significantly Diminished	Potent
T474I/S	<10	Potent	Diminished
L528W	<10	Potent	Diminished

Note: Specific IC50 values were not publicly available in the reviewed literature. The table reflects the described potency from preclinical abstracts.

#### **Overcoming Resistance in Cellular Models**

The superior efficacy of docirbrutinib was further demonstrated in various ibrutinib-resistant preclinical models.

#### **Inhibition of BTK Autophosphorylation**

In HEK293 cells engineered to express various BTK mutations, docirbrutinib effectively inhibited BTK autophosphorylation at the Y223 residue, a critical step in BTK activation. In contrast, the inhibitory potency of ibrutinib was significantly reduced against the C481S mutant. [2][3]

#### **Suppression of Cell Proliferation**

Docirbrutinib potently inhibited the growth of the ibrutinib-resistant OCI-Ly10 cell line, which harbors BTK mutations.[2] This anti-proliferative effect underscores its potential to control the growth of resistant tumor cells.

#### **Induction of Apoptosis**

In primary chronic lymphocytic leukemia (CLL) cells, including those with ibrutinib-resistance mutations, docirbrutinib induced significant apoptosis, comparable to or greater than that observed with ibrutinib and pirtobrutinib in treatment-naïve cells.[2]



#### Impact on B-Cell Signaling and Function

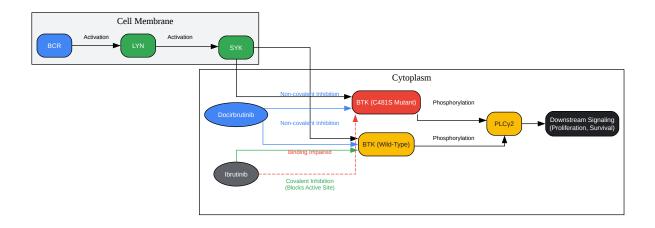
Docirbrutinib demonstrated robust inhibition of key downstream B-cell receptor (BCR) signaling pathways.

- B-Cell Activation: Treatment with docirbrutinib at concentrations of 10 and 100 nM significantly inhibited B-cell activation, as measured by the expression of the surface marker CD86.[2]
- Calcium Mobilization: A hallmark of B-cell activation, calcium release was effectively blocked by docirbrutinib at 10 and 100 nM concentrations.
- Cell Migration: Docirbrutinib significantly reduced both spontaneous and CXCL12-induced migration of CLL cells, a process crucial for the homing and survival of malignant B-cells in lymphoid tissues. Its effect on migration was comparable to ibrutinib and greater than pirtobrutinib.[4]

## **Signaling Pathways and Experimental Workflows**

The diagrams below illustrate the B-cell receptor signaling pathway, the mechanism of ibrutinib resistance, and the experimental workflow used to evaluate docirbrutinib's efficacy.

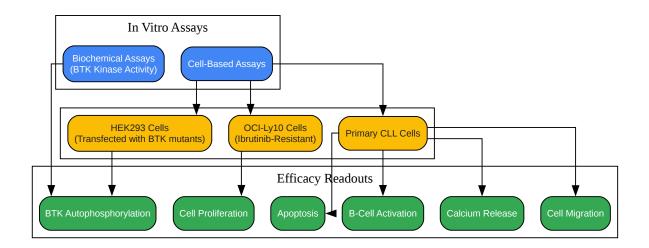




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BCR signaling and ibrutinib resistance mechanism.





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Workflow for preclinical evaluation of docirbrutinib.

# Experimental Protocols BTK Kinase Inhibition Assay (In Vitro)

Recombinant wild-type and mutant BTK enzymes were incubated with docirbrutinib, ibrutinib, or pirtobrutinib at varying concentrations in a kinase assay buffer. The reaction was initiated by the addition of ATP. Kinase activity was measured by quantifying the phosphorylation of a substrate peptide using a luminescence-based method. IC50 values were calculated from the dose-response curves.

## **Cell Lines and Primary Cells**

HEK293 cells were transiently transfected with plasmids encoding wild-type or mutant BTK. The OCI-Ly10 cell line, known to be resistant to covalent BTK inhibitors, was also used. Primary CLL cells were isolated from patient samples.

#### **BTK Autophosphorylation Assay**



Transfected HEK293 cells were treated with the inhibitors for 2 hours. Cell lysates were then subjected to Western blotting to detect the levels of phosphorylated BTK (pY223) and total BTK.

#### **Cell Proliferation Assay**

OCI-Ly10 cells were seeded in 96-well plates and treated with a range of inhibitor concentrations. Cell viability was assessed after 72 hours using a standard colorimetric assay (e.g., MTT or XTT).

#### **Apoptosis Assay**

Primary CLL cells were incubated with the inhibitors for 48-72 hours. Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium iodide.

#### **B-Cell Activation Assay**

Primary CLL cells were stimulated in the presence or absence of the inhibitors. B-cell activation was determined by measuring the surface expression of CD86 using flow cytometry.

#### **Calcium Mobilization Assay**

Primary CLL cells were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated, and the intracellular calcium concentration was measured over time using a plate reader.

#### **Cell Migration Assay**

The migration of primary CLL cells was assessed using a transwell assay. Cells were placed in the upper chamber, and a chemoattractant (CXCL12) was added to the lower chamber. The number of cells that migrated to the lower chamber after a defined period was quantified.

#### **Conclusion**

The preclinical data strongly suggest that docirbrutinib is a highly potent BTK inhibitor that maintains its efficacy against a wide range of clinically relevant BTK mutations that confer resistance to ibrutinib and other BTK inhibitors. Its ability to effectively block BCR signaling in resistant models highlights its potential as a valuable next-generation therapy for patients with



B-cell malignancies who have relapsed or become refractory to current treatments. Further clinical investigation of docirbrutinib is warranted.

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